Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate
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Overview
Description
Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate is a chemical compound. It likely has a complex structure with multiple functional groups, including an azido group, a hydroxyl group, and a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a cyclopentane ring, with the azido, hydroxyl, and carboxylate groups attached at specific positions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The azido group, in particular, is known to be quite reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, density, boiling point, and refractive index .Scientific Research Applications
Polymer Chemistry Applications
One study discusses the enzymatic catalysis of para-functionalized phenol derivatives, including compounds with similar structural motifs to Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate. The research demonstrated the oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase as a catalyst, in the presence of cyclodextrin at room temperature. This approach underscores the utility of enzymatic reactions in creating complex polymer structures from cyclopropane carboxylates and related compounds, potentially relevant to the synthesis and applications of Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate in polymer chemistry (Pang, Ritter, & Tabatabai, 2003).
Synthesis of Functionalized Molecules
Another aspect of scientific research focuses on the synthesis and functionalization of cyclopentane derivatives. For example, derivatives of (1R, 2S)-2-hydroxycyclopentanecarboxylic acid have been alkylated and hydroxyalkylated to generate bicyclic dioxanone derivatives. This process demonstrates selective generation of stereogenic centers on a cyclohexane ring, a methodology that could be adapted for the synthesis and modification of Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate for the creation of novel organic compounds with specific stereogenic configurations (Herradón & Seebach, 1989).
Applications in Heterocyclic Chemistry
Research on the synthesis, characterization, and applications of functionalized pyridazines and fulvene-type compounds containing azulene moiety shows the potential for Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate in the development of densely functionalized heterocyclic molecules. Through electrophilic substitution reactions and intramolecular cyclization, this line of inquiry highlights the versatility of similar ester-functionalized compounds in creating complex heterocyclic frameworks, which could be relevant for pharmaceuticals, agrochemicals, and materials science (Devendar et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-2-14-8(13)5-3-6(10-11-9)7(12)4-5/h5-7,12H,2-4H2,1H3/t5-,6+,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEUDHJUJYMMFI-RRKCRQDMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(C1)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]([C@@H](C1)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate |
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